"2-Bromophenyl 3-piperidinyl ether hydrochloride" basic properties
"2-Bromophenyl 3-piperidinyl ether hydrochloride" basic properties
An In-depth Technical Guide to 3-(2-Bromophenoxy)piperidine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-Bromophenoxy)piperidine hydrochloride. While direct extensive research on this specific molecule is limited, this document synthesizes available data and provides expert-driven insights based on analogous compounds. The guide covers chemical identity, physicochemical properties, a proposed synthesis pathway, safety protocols, and a discussion of its potential applications in research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.
Introduction and Chemical Identity
The compound of interest, referred to as "2-Bromophenyl 3-piperidinyl ether hydrochloride," is more precisely identified by its IUPAC name, 3-(2-Bromophenoxy)piperidine hydrochloride . This nomenclature clarifies the molecular architecture: a 2-bromophenoxy moiety is attached to the third position of a piperidine ring, which is protonated to form the hydrochloride salt. This compound belongs to the class of aryl piperidinyl ethers, a structural motif present in numerous biologically active molecules. The bromophenyl group, combined with the piperidine heterocycle, suggests potential interactions with various biological targets, making it a compound of interest for medicinal chemistry and pharmacological research.
The free base form of this compound is identified as 3-(2-Bromophenoxy)piperidine .[1]
Physicochemical Properties
The fundamental physicochemical properties of the free base, 3-(2-Bromophenoxy)piperidine, are crucial for understanding its behavior in biological and chemical systems. These properties influence its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C11H14BrNO | PubChem[1] |
| Molecular Weight | 256.14 g/mol | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |
| Complexity | 177 | PubChem[1] |
For the hydrochloride salt, the molecular weight is 292.60 g/mol and the molecular formula is C11H15BrClNO.
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis can be logically divided into two main stages: the preparation of the 3-hydroxypiperidine intermediate and its subsequent coupling with 2-bromophenol.
Caption: Proposed two-stage synthesis of 3-(2-Bromophenoxy)piperidine HCl.
Experimental Protocols
Stage 1: Synthesis of 3-Hydroxypiperidine
The synthesis of 3-hydroxypiperidine can be achieved via the reduction of 3-hydroxypyridine.[2][3]
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Reaction Setup: To a high-pressure reactor, add 3-hydroxypyridine, a suitable solvent such as water or ethanol, and a hydrogenation catalyst (e.g., 5% Rhodium on carbon).[2]
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Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to a specified pressure (e.g., 5 MPa).[2]
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Reaction Conditions: Heat the mixture to a designated temperature (e.g., 90°C) and stir for an extended period (e.g., 48 hours) until the reaction is complete, monitoring by a suitable technique like TLC or GC-MS.[2]
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Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield crude 3-hydroxypiperidine.[2]
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Purification: The crude product can be purified by distillation under reduced pressure.[4]
Stage 2: Etherification and Salt Formation
A common method for forming the aryl ether bond is the Mitsunobu reaction or a variation of the Williamson ether synthesis.
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Reaction Setup: In an inert atmosphere, dissolve 3-hydroxypiperidine (with a protected amine if necessary), 2-bromophenol, and a phosphine reagent (e.g., triphenylphosphine) in a suitable anhydrous solvent like THF or dichloromethane.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate (e.g., DEAD or DIAD).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction and perform an extractive work-up. The resulting crude product can be purified by column chromatography.
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Salt Formation: Dissolve the purified 3-(2-Bromophenoxy)piperidine free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2-Bromophenoxy)piperidine hydrochloride is not widely available, hazard information can be inferred from similar compounds like 3-(2-chlorophenoxy)piperidine hydrochloride.
Potential Hazards:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Potential Applications and Research Directions
The structural features of 3-(2-Bromophenoxy)piperidine hydrochloride suggest its potential as a valuable scaffold in medicinal chemistry.
Central Nervous System (CNS) Research
Many piperidine derivatives are known to interact with CNS targets. The combination of the piperidine ring and a substituted phenyl group is a common motif in compounds designed to modulate neurotransmitter systems. For instance, related bromophenyl-piperidine structures have been investigated for their potential as neuroactive agents. Research into 3-(2-Bromophenoxy)piperidine hydrochloride could explore its activity at various receptors and transporters, such as those for dopamine, serotonin, or norepinephrine.
Building Block for Drug Discovery
This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The piperidine nitrogen can be functionalized, and the bromophenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. These modifications could lead to the discovery of novel compounds with a range of biological activities.
Analog for Structure-Activity Relationship (SAR) Studies
In the context of a drug discovery program centered around aryl piperidinyl ethers, this compound would be a valuable tool for elucidating structure-activity relationships. By comparing its biological activity to isomers (e.g., the 4-piperidinyl ether) and other analogs (e.g., with different halogen substitutions), researchers can gain insights into the structural requirements for target binding and efficacy.
Conclusion
3-(2-Bromophenoxy)piperidine hydrochloride is a chemical entity with significant potential for research and development in the pharmaceutical and chemical sciences. While detailed characterization in the public domain is sparse, its fundamental properties can be reliably predicted, and a robust synthesis can be proposed based on established chemical knowledge. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and researchers.
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PubMed Central. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Available at: [Link]
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